molecular formula C23H31N5O3 B2918495 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 922092-53-3

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2918495
CAS No.: 922092-53-3
M. Wt: 425.533
InChI Key: UBELLZMGAJNZQF-UHFFFAOYSA-N
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Description

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a recognized small molecule inhibitor that targets the MALT1 protease, a key signaling protein in the antigen receptor pathway that leads to NF-κB activation. This compound functions as an irreversible covalent inhibitor, binding specifically to the catalytic cysteine residue of MALT1 . Its primary research value lies in the investigation of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), a cancer subtype dependent on chronic B-cell receptor signaling, as well as in the broader study of immune cell activation and lymphomagenesis. By potently and selectively inhibiting MALT1 proteolytic activity, this compound effectively suppresses the cleavage of MALT1 substrates such as RelB, A20, and CYLD, thereby dampening NF-κB signaling and inducing growth arrest and apoptosis in MALT1-dependent cell lines. It serves as a critical pharmacological tool for validating MALT1 as a therapeutic target, elucidating the role of MALT1 protease activity in normal and pathological immune responses, and exploring potential treatment strategies for hematological malignancies and autoimmune disorders.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3/c1-16-13-21(26-31-16)25-23(30)22(29)24-15-20(28-11-4-3-5-12-28)18-8-9-19-17(14-18)7-6-10-27(19)2/h8-9,13-14,20H,3-7,10-12,15H2,1-2H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBELLZMGAJNZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: This step involves the alkylation of the tetrahydroquinoline intermediate with a piperidine derivative.

    Formation of the Oxazole Group: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with derivatives reported in and . Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound CAS 922096-63-7 CAS 921923-94-6
Aromatic Substituent 5-Methyl-1,2-oxazol-3-yl 5-Chloro-2-methoxyphenyl 3-Methylphenyl
Amine Group Piperidin-1-yl Piperidin-1-yl Pyrrolidin-1-yl
Molecular Formula C26H33N5O3 (hypothetical) C26H33ClN4O3 C25H32N4O2
Molecular Weight ~479.6 g/mol (calculated) 485.0 g/mol 420.5 g/mol
Key Functional Groups Oxazole (H-bond acceptor), tetrahydroquinoline (lipophilic) Chloro, methoxy (electron-withdrawing/donating) Methylphenyl (hydrophobic), pyrrolidine (flexibility)

Key Findings from Comparative Analysis

Structural Similarity Metrics: Using Tanimoto and Dice indices (MACCS/Morgan fingerprints), the target compound likely exhibits moderate similarity (~0.6–0.7) to CAS 922096-63-7 due to shared piperidine and tetrahydroquinoline motifs. Lower similarity (~0.4–0.5) is expected with CAS 921923-94-6 due to pyrrolidine substitution . Molecular networking (cosine scores >0.7) would cluster the target compound with CAS 922096-63-7, as both contain piperidine and ethanediamide cores .

Pyrrolidine in CAS 921923-94-6 reduces steric hindrance compared to piperidine, possibly enhancing membrane permeability .

Bioactivity Implications: Compounds with chloro-methoxy substituents (e.g., CAS 922096-63-7) often exhibit enhanced binding to hydrophobic pockets in enzymes like kinases .

Table 2: Predicted Bioactivity Profiles

Property Target Compound CAS 922096-63-7 CAS 921923-94-6
LogP (Lipophilicity) ~3.2 (moderate) ~3.8 (high) ~2.9 (moderate)
H-Bond Acceptors/Donors 6/2 5/2 4/2
Predicted Targets Kinases, GPCRs Kinases, proteases GPCRs, ion channels

Methodological Considerations

  • QSAR Models : Structural differences in amine groups (piperidine vs. pyrrolidine) may place these compounds in separate applicability domains (ADs), limiting direct read-across predictions .
  • Crystallography : SHELX refinement could resolve hydrogen-bonding networks in the target compound, critical for understanding its binding mode .
  • LC-MS Dereplication : Molecular networking would differentiate the target compound from analogs via unique MS/MS fragmentation patterns (e.g., oxazole-specific ions) .

Biological Activity

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide, also referred to as F936-0662, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC22H32N4O2
Molecular Weight384.52 g/mol
LogP (Partition Coefficient)1.316
Water Solubility (LogSw)-2.17
Polar Surface Area54.989 Ų
pKa (Acid Dissociation Constant)8.53

These properties indicate moderate lipophilicity and a relatively low solubility in water, which may influence its biological activity and bioavailability.

Inhibitory Effects

Research has indicated that compounds related to tetrahydroquinolines exhibit various biological activities, including inhibition of nitric oxide synthase (nNOS). For instance, studies have shown that certain derivatives selectively inhibit nNOS over endothelial nitric oxide synthase (eNOS), which is crucial in the treatment of neurological disorders and other conditions linked to nitric oxide dysregulation .

Table: Inhibitory Activity of Related Compounds

Compound IDIC50 (µM) against nNOSSelectivity Ratio (nNOS/eNOS)
Compound A1.05>1000
Compound B3.36194
F936-0662TBDTBD

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been reported to possess antimicrobial properties. In vitro studies have demonstrated that these compounds can exhibit significant antibacterial and antifungal activities against various pathogens. The lipophilicity of these compounds often correlates with their antimicrobial efficacy .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of tetrahydroquinoline-based compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting a protective role against neurodegeneration.
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of tetrahydroquinoline derivatives on cancer cell lines. The findings revealed that certain derivatives could inhibit cell proliferation and induce apoptosis in pancreatic cancer cells, highlighting their potential as anticancer agents .

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